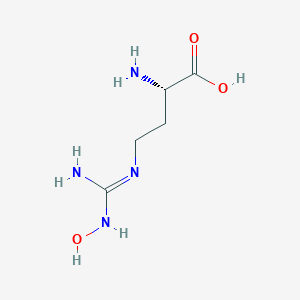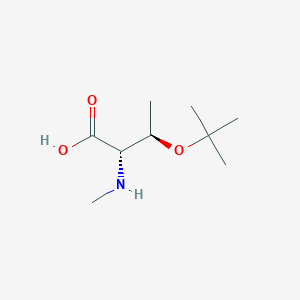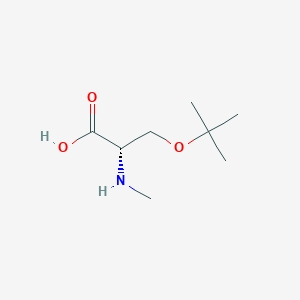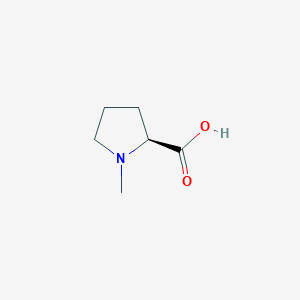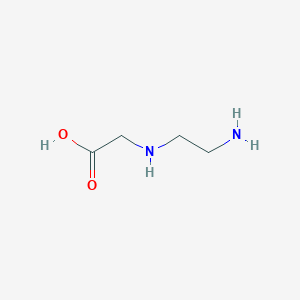
N-(2-Aminoethyl)glycine
概要
説明
N-(2-Aminoethyl)glycine (AEG) is a synthetic analogue of DNA, where the sugar-phosphate backbone of DNA is replaced by a peptide backbone . It is produced by cyanobacteria and is considered a backbone for peptide nucleic acids . AEG is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of AEG-based structures is based on standard peptide chemistry and has been automated . AEG units are incorporated at the purine and pyrimidine sites of the nucleobases .Molecular Structure Analysis
In AEG, the sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of this compound units . This neutral peptide backbone of AEG does not have electrostatic repulsion that generally destabilizes DNA-DNA duplexes .Chemical Reactions Analysis
AEG is involved in the formation of peptide nucleic acids (PNAs), which hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA . PNAs are resistant to nucleases and proteases and have a low affinity for proteins .Physical And Chemical Properties Analysis
AEG is a solid substance with a molecular formula of C4H10N2O2 and a molecular weight of 118.14 . It appears as a white to almost white powder or crystal .科学的研究の応用
Metabolic Disorders : N-(2-Aminoethyl)glycine has implications in metabolic disorders like obesity and diabetes. Studies have found lower circulating glycine levels in these disorders, and glycine supplementation could have beneficial effects (Alves et al., 2019).
Agricultural Applications : It's observed in agricultural settings, particularly in grasslands, that plants like Phleum pratense and Trifolium hybridum uptake glycine, affecting their growth and development (Näsholm et al., 2000).
Biochemical Structure Studies : The compound forms a unique hydrogen-bonded network structure in its dihydrate form, which is of interest for understanding DNA mimic peptide nucleic acid (PNA) (Wiklund et al., 2010).
Human Protein Metabolism : Research on glycine N metabolism in humans has provided insights into whole body protein metabolism, which is crucial in understanding various metabolic pathways (Matthews et al., 1981).
Health and Nutrition : Glycine plays a vital role in metabolic regulation, anti-oxidative reactions, and neurological functions, which makes it beneficial for treating numerous health conditions including cardiovascular diseases, cancers, and diabetes (Wang et al., 2013).
Cancer Research : Utilizing 15N-glycine, researchers can trace glycine metabolites in cancer cells, offering a method for targeting defects within metabolic networks and aiding in drug discovery (Liu et al., 2015).
Agricultural Chemicals : this compound derivatives have been studied for their roles in herbicide resistance and their interactions with plant enzymes (Pollegioni et al., 2011).
Pharmaceutical Research : Studies have explored the use of this compound derivatives as anticonvulsants, highlighting the potential for developing new therapeutic drugs (Geurts et al., 1998).
Neuroscience : Research has been done on developing fluorescent sensors for glycine to understand its distribution in the brain, which is crucial for studying neurotransmission and synaptic plasticity (Zhang et al., 2018).
Corrosion Inhibition : Glycine and its derivatives have been evaluated for their role in inhibiting corrosion, particularly in the context of cold rolled steel in acidic environments, showing potential for industrial applications (Amin et al., 2010).
作用機序
Target of Action
N-(2-Aminoethyl)glycine, also known as peptide nucleic acid (PNA), is a synthetic nucleic acid analog . Its primary targets are DNA and RNA molecules . It binds to these targets via Watson-Crick hydrogen bonding interactions . The unique physicochemical characteristics of this compound, such as increased resistance to enzymatic degradation and low intrinsic electrostatic repulsion against complementary target oligonucleotides, make it an effective antisense oligonucleotide .
Mode of Action
This compound interacts with its targets by forming stable complexes . It recognizes duplex homopurine sequences of DNA to which it binds by strand invasion, forming a stable this compound-DNA–this compound triplex with a looped-out DNA strand . This interaction results in the inhibition of both transcription and translation of genes to which it has been targeted .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in gene expression . By binding to DNA and RNA, this compound can alter gene expression at the RNA level . This can have downstream effects on protein synthesis and cellular function .
Pharmacokinetics
This compound is chemically stable and resistant to enzymatic degradation . Its delivery, involving passage through the cell membrane, is a general problem . To overcome these limitations, researchers have modified this compound either by the addition of diverse functional groups at various loci on its backbone, or by synthesizing chimeras with other moieties associated with various delivery agents that aids their entry into the cell .
Result of Action
The result of this compound’s action is the alteration of gene expression . By inhibiting both transcription and translation of targeted genes, this compound can modulate protein production and, consequently, cellular function .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, cyanobacteria produce this compound . The production of these nonprotein amino acids is highly conserved through the evolution of cyanobacteria and suggests that the nitrogen-rich metabolites may have had both an important role in ancient and modern cyanobacterial metabolism .
Safety and Hazards
将来の方向性
The production of AEG by diverse taxa of cyanobacteria suggests that AEG may be a primitive feature which arose early in the evolution of life on earth . The addition of a peptide chain at the backbone of the DNA/RNA base pairs results only with a minimal distortion and hence does not alter the structural configuration of the base pairs . This makes AEG an attractive agent for biological and medical applications .
生化学分析
Biochemical Properties
N-(2-Aminoethyl)glycine interacts with a variety of enzymes, proteins, and other biomolecules . For instance, it has been used in the development of fluorescence biosensors for the rapid detection of Escherichia coli . The interaction between this compound and the target DNA products is measured by fluorescence visualization .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with various cellular components
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It’s involved in enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited and warrants further study.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It’s possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
特性
IUPAC Name |
2-(2-aminoethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINGYXNCHTJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178844 | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24123-14-6 | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-(2-aminoethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


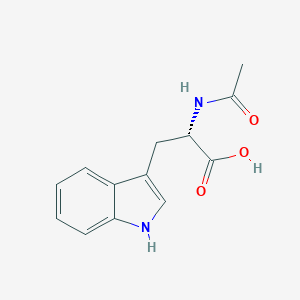

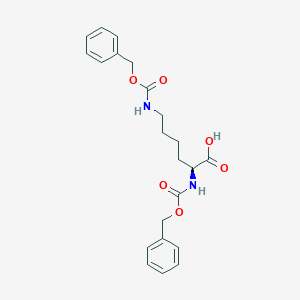
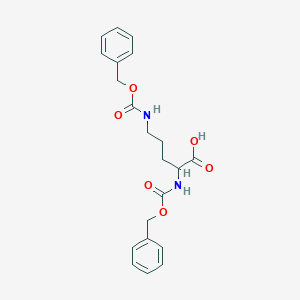


![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
